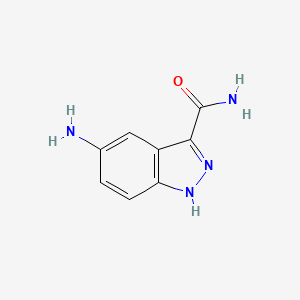

5-amino-1H-indazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,9H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFWERZHSMPSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249631-73-9 | |

| Record name | 5-amino-1H-indazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 1h Indazole 3 Carboxamide and Its Derivatives

General Synthetic Strategies for 1H-Indazole-3-Carboxamides

The construction of the 1H-indazole-3-carboxamide core is a critical step in the synthesis of this class of compounds. Several general strategies have been established, often starting from readily available precursors.

One common approach involves the diazotization of ortho-aminobenzamides or ortho-aminobenzonitriles. sioc-journal.cn This method offers a direct conversion to the corresponding 1H-indazole-3-carboxylic acid derivatives under mild reaction conditions, often resulting in high yields and accommodating a wide range of substrates. sioc-journal.cn For instance, the diazotization of ortho-aminobenzacetamides has been shown to be an efficient route. sioc-journal.cn

Another widely used strategy begins with indazole itself or a protected form. For example, 1H-indazole can be protected, often with a group like 2-(trimethylsilyl)ethoxymethyl (SEM), and then carboxylated at the 3-position using a strong base like n-butyllithium followed by the introduction of carbon dioxide. researchgate.netderpharmachemica.com The protecting group is subsequently removed to yield 1H-indazole-3-carboxylic acid. researchgate.net This carboxylic acid can then be coupled with various amines to form the desired carboxamide derivatives using standard peptide coupling reagents such as N-Hydroxybenzotriazole (HOBT) and (3-Dimethylaminopropyl)-ethyl-carbodiimide (EDC·HCl). researchgate.netderpharmachemica.com

A different approach involves the nitrosation of indoles, which can be converted into 1H-indazole-3-carboxaldehydes. rsc.org These aldehydes serve as key intermediates that can be further oxidized to the corresponding carboxylic acids and subsequently converted to carboxamides. This method is notable for its mild conditions, allowing for the conversion of both electron-rich and electron-deficient indoles. rsc.org

Furthermore, multicomponent reactions have been employed to construct the indazole ring system in a convergent manner. For example, a two-step synthesis of 1-arylindazole-3-carboxamides starts with a reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by an intramolecular Buchwald-Hartwig cyclization. researchgate.net

The following table summarizes some of the general synthetic strategies for 1H-indazole-3-carboxamides:

| Starting Material | Key Reaction | Intermediate/Product | Reference |

| ortho-Aminobenzacetamides | Diazotization | 1H-Indazole-3-carboxylic acid derivatives | sioc-journal.cn |

| SEM-protected Indazole | Carboxylation with n-BuLi and CO2 | 1H-Indazole-3-carboxylic acid | researchgate.netderpharmachemica.com |

| Indoles | Nitrosation | 1H-Indazole-3-carboxaldehydes | rsc.org |

| Isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides | Multicomponent reaction, Buchwald-Hartwig cyclization | 1-Arylindazole-3-carboxamides | researchgate.net |

Specific Synthetic Approaches to 5-Amino-1H-Indazole-3-Carboxamide Analogs

The synthesis of analogs of this compound often requires specific strategies to introduce the amino group at the C-5 position and to further functionalize the molecule.

A common route starts with a precursor already containing a nitro group at the 5-position, which can be reduced to the desired amino group at a later stage. For example, 5-nitroindole (B16589) can be used as a starting material. nih.gov The N1 position of the indole (B1671886) core can be substituted, followed by the reduction of the nitro group using reagents like iron powder in a slightly acidic medium. nih.gov The resulting amine can then undergo amide coupling reactions to form the final carboxamide derivatives. nih.gov

Another approach involves starting with a halogenated indazole, such as 5-bromo-1H-indazol-3-amine. nih.gov This intermediate can be synthesized by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine (B178648) hydrate. nih.gov The bromo group at the C-5 position can then be used as a handle for introducing various substituents via cross-coupling reactions, such as the Suzuki coupling with different boronic acid esters. nih.gov This allows for the synthesis of a diverse library of 3,5-disubstituted indazole derivatives. nih.gov

The synthesis of N-substituted 3-amino-1H-indazole-1-carboxamides has been achieved by reacting phenyl isocyanate derivatives with 3-amino-1H-indazole derivatives. researchgate.net Further chemical transformations of these products can lead to the desired 5-amino analogs. researchgate.net

The table below outlines some specific synthetic approaches to this compound analogs:

| Starting Material | Key Reaction(s) | Key Intermediate(s) | Final Product Class | Reference |

| 5-Nitroindole | N-alkylation/acylation, Nitro reduction, Amide coupling | 1-Substituted-5-aminoindoles | N-(1-Substituted-1H-indol-5-yl)carboxamides | nih.gov |

| 5-Bromo-2-fluorobenzonitrile | Cyclization with hydrazine hydrate, Suzuki coupling | 5-Bromo-1H-indazol-3-amine, 5-Aryl-1H-indazol-3-amines | 3,5-Disubstituted indazole derivatives | nih.gov |

| 3-Amino-1H-indazole derivatives | Reaction with phenyl isocyanates | N-Phenyl-1H-indazole-1-carboxamides | 3-Amino-N-phenyl-1H-indazole-1-carboxamides | researchgate.net |

Regioselective Synthesis and Alkylation Techniques

Regioselectivity is a crucial aspect of synthesizing 1H-indazole-3-carboxamide derivatives, particularly concerning the substitution on the indazole nitrogen atoms (N1 and N2).

One-step regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles can be achieved from ortho-halogenated alkanoylphenones, benzophenones, and arylcarboxylic acids through a copper-catalyzed amination followed by intramolecular dehydration. researchgate.net This method has been shown to be effective for a variety of functionalized substrates. researchgate.net

The reaction of indazole with electrophiles like 4-fluoronitrobenzene can lead to a mixture of isomeric 1- and 2-nitroarylindazoles. researchgate.net The separation and subsequent differential reactivity of these isomers can be exploited for further synthesis. For instance, the 1-derivative of 2-(N-indazolyl)-5-nitrobenzonitrile can be hydrolyzed to the corresponding 2-carboxylic acid, while the 2-derivative undergoes cyclization to form a different ring system. researchgate.net

Alkylation at the N1 position is often desired for certain biological activities. A structure-based design strategy has been applied to introduce a three-carbon linker at the N1 position of 1H-indazole-3-carboxamide, connecting it to different heterocycles. nih.gov This selective N1-alkylation is a key step in modifying the properties of the parent compound.

Optimization of Synthetic Pathways and Yields for Derivatives

For instance, in the synthesis of fused pyrazolo[1,5-a]pyrimidine-3-carboxamide (B1627251) inhibitors, researchers evaluated different positions for a bromo substituent on the amino-indazole, achieving similar yields in each case, indicating the robustness of the reaction. mdpi.com

In a multicomponent synthesis of variously substituted pyrazolo[1,5-a]pyrimidines catalyzed by rhodium, the reaction conditions were optimized to use benchtop materials, achieve short reaction times, and allow for high modulation. mdpi.com The scalability of the reaction was also demonstrated, with a larger scale reaction yielding 77% of the product with a lower catalyst charge. mdpi.com

The choice of coupling agents and bases in the final amide formation step can also significantly impact the yield. The use of HOBT, EDC·HCl, and triethylamine (B128534) in DMF is a commonly reported and effective combination for coupling 1H-indazole-3-carboxylic acid with various amines, leading to good yields for a range of substrates. researchgate.netderpharmachemica.com

The following table provides examples of optimized reaction conditions for related syntheses:

| Reaction Type | Catalyst/Reagents | Solvent | Conditions | Outcome | Reference |

| Amide Coupling | HOBT, EDC·HCl, TEA | DMF | Room Temperature, 4-6 h | Good yields for diverse amines | derpharmachemica.com |

| Rh-catalyzed Multicomponent Reaction | Rh catalyst | - | Microwave or conventional heating | 77% yield on 1 mmol scale | mdpi.com |

Biological Activities and Therapeutic Potential of 5 Amino 1h Indazole 3 Carboxamide Derivatives

Anticancer and Antitumor Activity

Derivatives of the 1H-indazole-3-carboxamide scaffold are being extensively investigated for their potential as anticancer agents, targeting various hallmarks of cancer. nih.govnih.gov

Inhibition of Cancer Cell Proliferation

A primary focus of research has been the antiproliferative effects of these derivatives against a range of human cancer cell lines. nih.govresearchgate.net Several studies have synthesized and evaluated new N-phenyl-1H-indazole-1-carboxamides, demonstrating their ability to inhibit cancer cell growth. nih.gov For instance, one of the most active compounds in a series, a N-phenyl-1H-indazole-1-carboxamide derivative, showed growth inhibition (GI₅₀) values ranging from 0.041 to 33.6 μM across a panel of about 60 cancer cell lines, with particular efficacy against colon and melanoma cell lines. nih.gov This compound was found to cause a significant increase of cells in the G0-G1 phase of the cell cycle. nih.gov

Another study designed a series of 1H-indazole-3-amine derivatives and tested their inhibitory activities against several human cancer cell lines. nih.gov One specific derivative, compound 6o, was particularly effective against the K562 chronic myeloid leukemia cell line with a 50% inhibition concentration (IC₅₀) of 5.15 µM, while showing lower toxicity to normal cells. nih.gov This compound was found to influence apoptosis and the cell cycle. nih.gov The discovery of aminoindazole-based compounds that target multiple kinases is a widely pursued strategy in cancer treatment research. researchgate.net

| Derivative Type | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Source |

| N-phenyl-1H-indazole-1-carboxamide (Compound 1c) | Colon Cancer | GI₅₀: < 1 µM (average) | nih.gov |

| N-phenyl-1H-indazole-1-carboxamide (Compound 1c) | Melanoma | GI₅₀: < 1 µM (average) | nih.gov |

| 1H-indazole-3-amine derivative (Compound 6o) | K562 (Chronic Myeloid Leukemia) | IC₅₀: 5.15 µM | nih.gov |

| 1H-indazole-3-amine derivative (Compound 6o) | A549 (Lung) | IC₅₀: > 10 µM | nih.gov |

| 1H-indazole-3-amine derivative (Compound 6o) | PC-3 (Prostate) | IC₅₀: > 10 µM | nih.gov |

| 1H-indazole-3-amine derivative (Compound 6o) | Hep-G2 (Hepatoma) | IC₅₀: > 10 µM | nih.gov |

Anti-angiogenic Potential

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth, and its inhibition is a key therapeutic strategy. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary target for anti-angiogenic drugs. nih.govmdpi.com The indazole scaffold is a core component of clinically approved VEGFR-2 inhibitors like pazopanib (B1684535) and axitinib (B1684631). nih.govmdpi.com

Research has focused on designing novel indazole derivatives as potent VEGFR-2 inhibitors. nih.govmedchemexpress.cn One study reported indazole–pyrimidine-based derivatives with strong VEGFR-2 inhibitory activity; a compound with a sulfonamide group (13i) showed an IC₅₀ value of 34.5 nM, comparable to the approved drug pazopanib (IC₅₀ = 30 nM). nih.gov Another series of dimethoxyquinazoline-indazole-aryl-urea derivatives was synthesized and shown to have anti-angiogenic and antiproliferative activities. mdpi.com A recently designed indazole-based compound, labeled as compound 30, demonstrated potent VEGFR-2 inhibition with an IC₅₀ of 1.24 nM. medchemexpress.cn

| Derivative Class | Specific Compound | Target | Activity (IC₅₀) | Source |

| Indazole-pyrimidine | Compound 13g (amide group) | VEGFR-2 | 57.9 nM | nih.gov |

| Indazole-pyrimidine | Compound 13i (sulfonamide group) | VEGFR-2 | 34.5 nM | nih.gov |

| Indazole-based | Compound 30 | VEGFR-2 | 1.24 nM | medchemexpress.cn |

| Fluoro-substituted phenyl | Compound 33 | VEGFR-2 | 0.57 µM | nih.gov |

Modulation of Tumor Cell Migration and Invasion

The metastatic spread of cancer cells, involving migration and invasion, is a major cause of mortality. nih.gov P21-activated kinase 1 (PAK1) is an enzyme whose aberrant activation is linked to tumor progression, making it a target for anti-metastatic drugs. nih.gov Researchers have identified 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. nih.gov A representative compound from this series, 30l, exhibited excellent PAK1 inhibition with an IC₅₀ of 9.8 nM and high selectivity. nih.gov This compound was shown to significantly suppress the migration and invasion of MDA-MB-231 breast cancer cells by downregulating the expression of Snail, a key protein in tumor metastasis, without affecting tumor growth directly. nih.gov

Anti-inflammatory Properties

Indazole derivatives have demonstrated significant anti-inflammatory activity. researchgate.netnih.gov The well-known non-steroidal anti-inflammatory drug (NSAID) Benzydamine is an indazole derivative. nih.govwikipedia.org It functions locally to treat inflammatory conditions by reducing the release of pro-inflammatory cytokines like TNF-α and IL-1β from immune cells. dovepress.com

Studies have shown that the anti-inflammatory action of indazoles may involve mechanisms such as the inhibition of cyclooxygenase-2 (COX-2), cytokines, and reactive oxygen species. nih.gov In one study, indazole and its 5-aminoindazole (B92378) derivative showed concentration-dependent inhibition of TNF-α, with IC₅₀ values of 220.11 μM and 230.19 μM, respectively. nih.gov These findings highlight the potential of the indazole scaffold in developing new anti-inflammatory agents. nih.govresearchgate.net

| Compound | Target/Assay | Activity (IC₅₀) | Source |

| Indazole | TNF-α Inhibition | 220.11 µM | nih.gov |

| 5-Aminoindazole | TNF-α Inhibition | 230.19 µM | nih.gov |

| Dexamethasone (Standard) | TNF-α Inhibition | 31.67 µM | nih.gov |

Antimicrobial Activity (Antibacterial and Antifungal)

The indazole scaffold is also a source of compounds with antimicrobial properties. researchgate.netresearchgate.netnih.gov Research into novel indazole-bearing 1,2,3-triazolyltetrazoles has yielded derivatives with strong antibacterial effects against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria, with minimum inhibitory concentrations (MICs) in the micromolar range. researchgate.net Some of these compounds also displayed potent antifungal activity against species like A. flavus. researchgate.net While the direct mechanism for many indazole carboxamides is still under investigation, related heterocyclic compounds like 5-aminoimidazole-4-carbohydrazonamide derivatives have been shown to exert their antifungal effect against Candida species by interfering with the cell membrane. nih.gov

Enzyme and Receptor Modulation

The diverse biological effects of 5-amino-1H-indazole-3-carboxamide derivatives are rooted in their ability to interact with and modulate the function of various enzymes and protein receptors.

As detailed previously, these compounds can inhibit several protein kinases crucial to cancer progression, including VEGFR-2, PAK1, and others like Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.gov They also inhibit enzymes involved in inflammation, such as COX-2. nih.gov

Beyond enzymes, indazole-3-carboxamide derivatives are known to act as potent agonists for cannabinoid receptors (CB1 and CB2), forming a major class of synthetic cannabinoids. nih.govfrontiersin.org Furthermore, other research has identified N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives as new, highly selective ligands for the serotonin (B10506) 4 receptor (5-HT₄R), indicating their potential for treating disorders where this receptor is implicated. acs.org This ability to selectively modulate different receptor systems underscores the therapeutic versatility of the indazole-3-carboxamide scaffold.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Derivatives of 1H-indazole-3-carboxamide have been identified as a novel structural class of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β). nih.gov GSK-3β is a serine/threonine protein kinase implicated in the pathogenesis of multiple diseases, including type-2 diabetes, Alzheimer's disease, bipolar disorder, and certain cancers. nih.govnih.gov Inhibition of this enzyme is a key therapeutic strategy for conditions linked to its hyperactivity. nih.gov

Through in silico screening of compound libraries, researchers have identified 1H-indazole-3-carboxamide derivatives as potent GSK-3β inhibitors. nih.gov Subsequent functional assays confirmed their activity, with initial hit compounds demonstrating pIC50 values between 4.9 and 5.5. nih.gov X-ray crystallography studies have validated the interaction, showing that these inhibitors bind to the enzyme's active site as predicted by molecular docking models. nih.gov This discovery has provided a new chemical scaffold for the rational, structure-based design of more potent and selective GSK-3β inhibitors. nih.gov The indazole core is a key feature for this activity, and modifications around the 1H-indazole-3-carboxamide scaffold have been explored to enhance selectivity. nih.gov The therapeutic potential for such inhibitors extends to insulin-resistance disorders, neurodegenerative diseases, mood disorders, and cancer. wipo.int

Calcium-Release Activated Calcium (CRAC) Channel Blockade

Indazole-3-carboxamides have been established as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, a crucial regulator of intracellular calcium levels, particularly in immune cells like mast cells. nih.gov The influx of calcium through CRAC channels is a critical step in triggering inflammatory responses, making these channels an attractive target for treating inflammatory and autoimmune diseases. nih.govdigitellinc.com

Structure-activity relationship (SAR) studies have highlighted the importance of the unique 3-carboxamide regiochemistry of the indazole scaffold for inhibitory activity. nih.gov Derivatives with this specific arrangement effectively block calcium influx and stabilize mast cells, thereby inhibiting the release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor-α (TNF-α). nih.gov For instance, the indazole-3-carboxamide derivative designated as 12d was found to inhibit calcium influx and TNF-α production with sub-micromolar IC50 values, while its reverse amide isomer was inactive. nih.gov These compounds are believed to act directly as pore blockers of the Orai1 protein, the pore-forming subunit of the CRAC channel. digitellinc.com The inhibitory action is often fast-acting and reversible. digitellinc.com

| Compound | Target | Activity (IC50) | Effect |

| Indazole-3-carboxamide 12d | CRAC Channel | Sub-µM | Inhibits calcium influx and TNF-α production in activated mast cells. nih.gov |

| Indazole-3-carboxamide 12a-b, 12e | CRAC Channel | Sub-µM | Potent inhibition of TNF-α production. nih.gov |

| Lead Indazole-3-carboxamides | Orai1 Channel | 3-4 µM | Complete and reversible blockade of Ca2+ influx. digitellinc.com |

p21-Activated Kinase 1 (PAK1) Inhibition

The 1H-indazole-3-carboxamide scaffold has also been successfully utilized to develop potent and selective inhibitors of p21-activated kinase 1 (PAK1). nih.gov Aberrant activation of PAK1, a serine/threonine kinase, is strongly associated with tumor progression, including processes like cell migration and invasion, making it a significant target for anti-cancer therapies. nih.govnih.gov

Using a fragment-based screening approach, researchers identified 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. nih.gov Optimization based on structure-activity relationships led to the development of highly potent compounds. For example, the representative compound 30l exhibited an IC50 of 9.8 nM against PAK1 and demonstrated high selectivity when tested against a panel of other kinases. nih.gov Preclinical studies showed that this compound significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells by downregulating the expression of Snail, a key protein in tumor metastasis. nih.gov These findings establish the 1H-indazole-3-carboxamide framework as a promising lead for developing anticancer agents that target tumor metastasis. nih.gov

| Compound | Target | Activity (IC50) | Effect in Preclinical Models |

| Compound 30l | PAK1 | 9.8 nM | Significantly suppressed migration and invasion of MDA-MB-231 cells. nih.gov |

Serotonin Receptor Antagonism (e.g., 5-HT4, 5-HT3, 5-HT2A)

Derivatives of the indazole core structure are recognized as potent antagonists of serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT3 receptor. nih.gov 5-HT3 receptor antagonists are a class of drugs primarily used to manage nausea and vomiting, especially when induced by chemotherapy or occurring post-operatively. drugs.com These receptors are ligand-gated ion channels located in the central and peripheral nervous systems. medchemexpress.com

Research into the conformational restriction of related molecules led to the identification of indazole derivatives as potent 5-HT3 receptor antagonists. nih.gov A specific derivative, BRL 43694 (6g), emerged from these studies as a potent and selective antagonist that proved to be a highly effective antiemetic agent in both animal models and human clinical trials. nih.gov While the initial focus was on indazole-3-carboxylic acids, the development highlights the adaptability of the indazole scaffold for targeting serotonin receptors. nih.gov The broader class of serotonin receptors, including 5-HT2A and 5-HT4, are also involved in various physiological processes, and modulators of these receptors have therapeutic potential. nih.govnorthwestern.edu

Tyrosine Kinase and Serine/Threonine Kinase Inhibition

The indazole scaffold is a well-established pharmacophore for designing inhibitors of various protein kinases, including both tyrosine kinases and serine/threonine kinases, which are crucial targets in cancer therapy. nih.gov Several approved anticancer drugs, such as axitinib and pazopanib, feature an indazole core. nih.gov

Derivatives of 3-amino-1H-indazole have been specifically designed to target the "DFG-out" inactive conformation of certain tyrosine kinases. nih.gov This approach led to the discovery of compounds with potent, single-digit nanomolar activity against key oncogenic kinases like FLT3, c-Kit, and PDGFRα, including clinically relevant mutant forms. nih.gov Furthermore, other indazole carboxamide derivatives have been developed as inhibitors of Tyrosine Threonine Kinase (TTK), a dual-specific kinase that is upregulated in various cancers. nih.gov For instance, compound 95i, an indazole-5-carboxamide derivative, showed a potent TTK inhibition with a Ki of 0.7 nM and high selectivity against a large panel of other human kinases. nih.gov

| Compound Class/Example | Target Kinase(s) | Activity |

| 3-amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα | Single-digit nM EC50s. nih.gov |

| Compound 95i (Indazole-5-carboxamide) | TTK | Ki = 0.7 nM. nih.gov |

| 1H-Indazole-3-carboxamides | GSK-3β (Serine/Threonine) | pIC50 = 4.9 - 5.5. nih.gov |

| 1H-Indazole-3-carboxamides | PAK1 (Serine/Threonine) | IC50 = 9.8 nM (Compound 30l). nih.gov |

Other Reported Biological Activities (e.g., Antileishmanial Activity)

Beyond their roles as kinase and channel inhibitors, indazole derivatives have demonstrated a broad spectrum of other biological activities, including significant potential as antimicrobial agents. nih.gov Notably, various nitroindazole derivatives have been investigated for their activity against protozoan parasites of the genus Leishmania, the causative agents of leishmaniasis. nih.govnih.gov

Studies have shown that 3-chloro-6-nitro-1H-indazole and 3-alkoxy-1-benzyl-5-nitroindazole derivatives exhibit potent in vitro activity against several Leishmania species, including L. infantum, L. amazonensis, and L. mexicana. nih.govnih.gov Some of these compounds were active against both the promastigote (insect) and amastigote (intracellular) stages of the parasite, with activity comparable to the standard drug amphotericin B in some assays. nih.gov The mechanism is thought to involve the inhibition of essential parasite enzymes like trypanothione (B104310) reductase. nih.gov These findings support the continued investigation of the indazole scaffold for the development of new treatments for neglected tropical diseases like leishmaniasis. nih.govresearchgate.net

Evaluation in Preclinical Disease Models

The therapeutic potential of this compound derivatives and related compounds has been substantiated in various preclinical disease models.

In oncology, a PAK1 inhibitor based on the 1H-indazole-3-carboxamide scaffold was shown to effectively suppress the migration and invasion of human breast cancer cells (MDA-MB-231) in vitro, demonstrating its potential to inhibit cancer metastasis. nih.gov In another study, an indazole-based kinase inhibitor was evaluated in an athymic mouse tumor xenograft model, where it enhanced the cytotoxicity of standard chemotherapy, leading to pancreatic tumor regression. nih.gov

In the context of inflammatory diseases, indazole-3-carboxamide derivatives acting as CRAC channel blockers have been shown to dose-dependently inhibit the production of the pro-inflammatory cytokine TNF-α in activated mast cell models. nih.gov This provides a strong rationale for their development as treatments for mast cell-driven disorders. nih.gov

For leishmaniasis, the efficacy of related indazole compounds has been confirmed in vitro against intracellular amastigotes, the clinically relevant form of the parasite that resides within host macrophages. nih.govresearchgate.net A related imidazole (B134444) carboxamide, ICA-1s, has undergone more extensive preclinical testing, showing stability in human plasma and significant tumor growth reduction in a prostate cancer xenograft mouse model, highlighting the potential of this class of compounds in in vivo settings. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 5 Amino 1h Indazole 3 Carboxamide Derivatives

Identification of Critical Structural Motifs for Biological Efficacy

The 1H-indazole-3-carboxamide core is a well-established pharmacophore that serves as a foundation for the development of a variety of biologically active agents. This scaffold is a key structural motif in compounds designed as inhibitors of p21-activated kinase 1 (PAK1), which is a promising target for anticancer therapies. frontiersin.org The fundamental indazole ring system, coupled with the carboxamide at the 3-position, is crucial for interaction with various biological targets.

Structure-activity relationship (SAR) studies on the broader class of indazole-3-carboxamides have identified several key features essential for biological activity. For instance, in the context of PAK1 inhibition, the 1H-indazole-3-carboxamide scaffold is instrumental for the compound's inhibitory action. frontiersin.org Furthermore, this core structure is also present in selective antagonists of the serotonin (B10506) 4 receptor (5-HT4R), indicating its versatility as a privileged scaffold in medicinal chemistry. uni.lu

Impact of Peripheral Substituent Modifications on Potency and Selectivity Profiles

The potency and selectivity of 5-amino-1H-indazole-3-carboxamide derivatives can be significantly modulated by the nature and position of peripheral substituents. Research on related indazole-3-carboxamides provides valuable insights into how such modifications can be strategically employed to fine-tune the pharmacological properties of these compounds.

For the development of potent and selective PAK1 inhibitors based on the 1H-indazole-3-carboxamide scaffold, it has been demonstrated that the introduction of an appropriate hydrophobic ring that can access a deep back pocket of the enzyme, combined with a hydrophilic group exposed to the bulk solvent region, is a critical strategy for enhancing both inhibitory activity and selectivity. nih.gov This dual approach to substitution allows for optimized interactions within the target's binding site.

In a series of N-substituted indazole-3-carboxamides designed as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, the introduction of a three-carbon linker between the indazole nitrogen (N-1) and various heterocyclic moieties was found to be a successful strategy. This modification led to compounds with significantly improved inhibitory potency compared to the unsubstituted parent compound. nih.gov

Furthermore, in the context of developing selective serotonin 4 receptor (5-HT4R) antagonists, the substituent on the carboxamide nitrogen of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives was identified as a key determinant of selectivity. dundee.ac.uk

The following table summarizes the impact of peripheral substitutions on the activity of various indazole carboxamide derivatives:

| Scaffold | Target | Key Substituent Modifications | Impact on Activity |

| 1H-Indazole-3-carboxamide | PAK1 | Hydrophobic ring and a hydrophilic group | Enhanced potency and selectivity nih.gov |

| 1H-Indazole-3-carboxamide | PARP-1 | Three-carbon linker at N-1 with heterocycles | Improved inhibitory potency nih.gov |

| N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide | 5-HT4R | Substituent on the carboxamide nitrogen | Determinant of selectivity dundee.ac.uk |

Significance of Regiochemistry and Amide Linker Orientation

The regiochemistry of substituents and the orientation of the amide linker are critical determinants of the biological activity of indazole-based compounds. While specific studies on this compound are limited, research on analogous series provides a strong basis for understanding these structural nuances.

The substitution pattern on the indazole ring itself plays a crucial role. For instance, in a series of N-arylindazole-3-carboxamides developed as antiviral agents against SARS-CoV-2, a 5-chloro substituent on the indazole ring was found to be a key feature for potent inhibitory activity. researchgate.net This highlights the importance of the substitution at the C-5 position, which in the case of the subject compound is an amino group.

Furthermore, the point of attachment of the carboxamide group to the indazole ring is a critical factor. A series of 3-amino-N-phenyl-1H-indazole-1-carboxamides, which are regioisomers of the 3-carboxamide series, have been synthesized and shown to possess significant antiproliferative activity. nih.govnih.gov The distinct biological profiles of these 1-carboxamides compared to 3-carboxamides underscore the profound impact of regiochemistry on the interaction of these molecules with their biological targets.

Correlation between Molecular Conformation and Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For the this compound series, understanding the preferred molecular conformation is key to deciphering their mechanism of action and designing more potent and selective analogs.

While a detailed conformational analysis of a series of this compound derivatives is not extensively documented in the available literature, insights can be drawn from related compounds. For instance, a structure-based design strategy was successfully employed to develop N-1-substituted indazole-3-carboxamide derivatives as PARP-1 inhibitors, implying that the molecular conformation and its complementarity to the enzyme's active site are crucial for activity. dundee.ac.uk

X-ray crystallography has been used to confirm the structure of related bioactive indazole carboxamides, such as a 3-amino-N-phenyl-1H-indazole-1-carboxamide, providing definitive information about its solid-state conformation. researchgate.net Such studies are invaluable for understanding the spatial arrangement of key functional groups and for validating computational models.

In the context of synthetic cannabinoids with an indazole-3-carboxamide core, such as AB-PINACA, NMR spectroscopy has been utilized to elucidate the detailed molecular structure. nih.gov This technique can provide information about the solution-state conformation of these molecules, which is often more relevant to their biological activity than the solid-state conformation. The study of the metabolic profiles of indazole-3-carboxamide synthetic cannabinoids also indirectly points to the importance of molecular conformation, as the accessibility of different parts of the molecule to metabolic enzymes is conformation-dependent. nih.gov

Enantiomer-Specific Activity and Metabolic Profiles

In the closely related class of synthetic cannabinoid receptor agonists (SCRAs) with an indazole-3-carboxamide scaffold, significant differences in activity between enantiomers have been observed. For compounds such as AB-FUBINACA and AB-CHMINACA, the (S)-enantiomers consistently demonstrate enhanced potency at both the CB1 and CB2 receptors compared to their (R)-enantiomer counterparts. nih.gov This enantiomer-specific activity highlights the importance of the three-dimensional arrangement of substituents for effective receptor interaction. The difference in potency between enantiomers was found to be more pronounced for compounds featuring a terminal amide moiety. nih.gov

The metabolic profiles of chiral indazole-3-carboxamide derivatives can also be stereospecific. Studies on synthetic cannabinoids have shown that the primary metabolic pathways include hydroxylation and glucuronidation. While specific metabolic studies on the enantiomers of this compound derivatives are not available, it is plausible that the different spatial arrangement of the enantiomers would lead to differential recognition and processing by metabolic enzymes, resulting in distinct metabolic profiles and potentially different durations of action or toxicity profiles.

The following table provides a summary of the enantiomer-specific activity for related indazole-3-carboxamide synthetic cannabinoids:

| Compound | Receptor | More Potent Enantiomer |

| AB-FUBINACA | CB1 & CB2 | (S)-enantiomer nih.gov |

| AB-CHMINACA | CB1 & CB2 | (S)-enantiomer nih.gov |

| AMB-FUBINACA | CB1 & CB2 | (S)-enantiomer nih.gov |

| 5F-MDMB-PINACA | CB1 & CB2 | (S)-enantiomer nih.gov |

This data strongly suggests that for any chiral derivatives of this compound, a thorough evaluation of the individual enantiomers is necessary to fully characterize their therapeutic potential.

Mechanism of Action Elucidation for 5 Amino 1h Indazole 3 Carboxamide Derivatives

Identification of Specific Molecular Targets and Receptor Binding Sites

Derivatives of 5-amino-1H-indazole-3-carboxamide have been identified to interact with several key biological targets, most notably the cannabinoid receptors and specific protein kinases.

Many indazole-3-carboxamide derivatives are recognized as potent synthetic cannabinoid receptor agonists (SCRAs), exhibiting high affinity for the human cannabinoid receptor subtype-1 (CB1) and subtype-2 (CB2). These receptors are G protein-coupled receptors (GPCRs) that are integral to the endocannabinoid system. For instance, ADB-FUBINACA, a prominent derivative, demonstrates high potency at both CB1 and CB2 receptors, with EC50 values of 0.69 nM and 0.59 nM, respectively nih.gov. Another derivative, 5F-ADB, also shows high potency at both CB1 (EC50 of 1.78 nM) and CB2 (EC50 of 1.46 nM) receptors indexcopernicus.com. The affinity and potency can be influenced by the specific enantiomer of the compound, highlighting the stereospecific nature of the binding interaction nih.gov.

Beyond the cannabinoid system, certain 1H-indazole-3-carboxamide derivatives have been developed as potent and selective inhibitors of p21-activated kinase 1 (PAK1). PAK1 is a serine/threonine kinase that plays a crucial role in tumor progression, making it a significant target for anticancer drug development nih.govresearchgate.net. A representative compound from this class, designated 30l in one study, exhibited an IC50 value of 9.8 nM for PAK1, demonstrating potent enzyme inhibition nih.govresearchgate.net.

The following table summarizes the key molecular targets identified for various indazole-3-carboxamide derivatives.

| Derivative Class | Specific Compound Example | Molecular Target | Receptor/Binding Site |

| Cannabinoid Receptor Agonists | ADB-FUBINACA | Cannabinoid Receptor Type 1 (CB1) | Orthosteric binding site |

| Cannabinoid Receptor Agonists | 5F-ADB (5F-MDMB-PINACA) | Cannabinoid Receptor Type 2 (CB2) | Orthosteric binding site |

| Protein Kinase Inhibitors | Compound 30l | p21-activated kinase 1 (PAK1) | ATP-binding site |

| Androgen Receptor Antagonists | Compound 35i | Androgen Receptor (AR) | Ligand-binding domain |

Detailed Analysis of Ligand-Protein Interactions

The binding of this compound derivatives to their protein targets is governed by a combination of intermolecular forces. The specific nature and strength of these interactions determine the affinity and selectivity of the ligand.

For derivatives targeting protein kinases like PAK1, structure-activity relationship (SAR) analyses reveal the importance of specific structural features. The interaction typically involves the indazole scaffold forming key hydrogen bonds within the ATP-binding pocket of the kinase. The inhibitory activity and selectivity are critically influenced by the substitution of an appropriate hydrophobic ring that fits into a deep back pocket of the enzyme and the introduction of a hydrophilic group that extends into the bulk solvent region nih.govresearchgate.net. These hydrophobic contacts and hydrogen bonds anchor the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation.

Hydrophobic Contacts: Lipophilic regions of the derivatives, such as alkyl or benzyl groups, interact with nonpolar amino acid residues within the transmembrane helices of the CB1 and CB2 receptors.

Hydrogen Bonding: The carboxamide moiety and other polar groups can form hydrogen bonds with specific residues in the binding pocket, contributing to the stability of the ligand-receptor complex.

Electrostatic Forces: Charged or polarized functional groups on the ligand can engage in electrostatic interactions with complementary charged residues on the receptor surface.

The table below outlines the primary interaction forces involved in the binding of these derivatives to their targets.

| Interaction Type | Description | Target Class Example |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | PAK1, Cannabinoid Receptors |

| Hydrophobic Contacts | Interactions between nonpolar groups, driven by the exclusion of water. | PAK1, Cannabinoid Receptors |

| Electrostatic Forces | Attractive or repulsive forces between charged molecular entities. | Cannabinoid Receptors |

Investigation of Downstream Cellular Pathway Modulation

The binding of this compound derivatives to their molecular targets initiates a cascade of downstream cellular events, leading to the modulation of various signaling pathways.

When these derivatives act as agonists at CB1 and CB2 receptors, they trigger canonical GPCR signaling pathways. CB1 receptors primarily couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels mdpi.commdpi.com. This can, in turn, affect the activity of protein kinase A (PKA) and modulate gene transcription. Furthermore, activation of these receptors can modulate ion channels and influence intracellular calcium levels, with some studies showing that anandamide acting on intracellular CB1 receptors can release calcium from the endoplasmic reticulum and lysosomal stores researchgate.net.

For the derivatives that function as PAK1 inhibitors, the downstream effects are centered on pathways controlling cell motility and proliferation. By inhibiting PAK1, these compounds can significantly suppress the migration and invasion of tumor cells nih.govresearchgate.net. One of the key mechanisms for this effect is the downregulation of the Snail transcription factor nih.govresearchgate.net. Snail is a critical regulator of the epithelial-to-mesenchymal transition (EMT), a process by which epithelial cells acquire mesenchymal, migratory characteristics indexcopernicus.com. Inhibition of PAK1 leads to reduced Snail expression, which in turn can upregulate epithelial markers (like E-cadherin) and downregulate mesenchymal markers, thereby inhibiting the invasive potential of cancer cells mdpi.com. The regulation of Snail itself is complex, involving pathways such as GSK-3β and NFκB, which can also be influenced by kinase inhibitors nih.govnih.gov.

Additionally, certain indazole derivatives have been shown to directly impact the cell cycle. For example, compound 1c, a substituted 3-amino-N-phenyl-1H-indazole-1-carboxamide, was found to cause a significant increase of cells in the G0-G1 phase of the cell cycle. This cell cycle arrest was associated with an increased ratio of hypophosphorylated (active) retinoblastoma protein (pRb) to total pRb, indicating that the compound interferes with the machinery that drives cell cycle progression nih.gov.

Characterization of Receptor Agonism and Antagonism Mechanisms

The functional outcome of a ligand binding to a receptor—whether it acts as an agonist or an antagonist—is determined by the specific conformational changes it induces in the receptor protein. Within the this compound family, derivatives have been identified that exhibit both agonistic and antagonistic properties.

The majority of the widely studied indazole-3-carboxamides are potent agonists at cannabinoid receptors nih.gov. An agonist binds to the receptor and stabilizes it in an active conformation, initiating intracellular signaling. The potency and efficacy of these agonists can be fine-tuned by subtle structural modifications. For example, the nature of the substituent groups on the indazole ring and the carboxamide nitrogen can significantly alter the compound's ability to activate CB1 and CB2 receptors nih.gov.

Conversely, derivatives can be designed to act as antagonists. An antagonist binds to the receptor but fails to induce the conformational change necessary for activation. By occupying the binding site, it blocks the action of endogenous agonists or other agonist ligands. For instance, research into selective androgen receptor (AR) modulators has led to the development of 3-substituted indazole compounds that act as potent AR antagonists nih.gov. These compounds are designed to bind to the ligand-binding domain of the AR, preventing its activation by androgens and subsequent translocation to the nucleus to regulate gene expression. This antagonistic action is being explored for its therapeutic potential in conditions like prostate cancer nih.gov.

The following table provides examples of indazole-3-carboxamide derivatives and their characterized receptor activity.

| Compound Example | Receptor Target | Functional Activity |

| AB-FUBINACA | CB1/CB2 Receptors | Agonist nih.gov |

| 5F-MDMB-PINACA | CB1/CB2 Receptors | Agonist nih.gov |

| AB-PINACA | CB1/CB2 Receptors | Agonist mdpi.com |

| Compound 35i | Androgen Receptor (AR) | Antagonist nih.gov |

Computational and Theoretical Investigations of 5 Amino 1h Indazole 3 Carboxamide

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Dynamics

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can provide insights into the stability of a ligand-protein complex over time, revealing detailed information about conformational changes and intermolecular interactions.

The scientific literature contains reports on MD simulations for various indazole-3-carboxamide derivatives to assess the stability of their complexes with biological targets. For example, the stability of ligand-protein complexes of potent anticancer 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives has been evaluated using this method. researchgate.netresearchgate.net These simulations demonstrate how the ligand maintains a stable conformation within the binding site of the target protein. However, specific MD simulation data for 5-amino-1H-indazole-3-carboxamide is not present in the reviewed sources.

Applications of Quantum Mechanics (QM) and Density Functional Theory (DFT)

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These calculations can provide insights into molecular geometry, charge distribution, and reactivity, which are valuable for understanding a compound's behavior at a subatomic level.

DFT studies have been conducted on various indazole derivatives to understand their electronic properties. For instance, a computational study on novel indazole derivatives synthesized via amide cross-coupling utilized DFT to determine the HOMO-LUMO energy gap, providing insights into the molecules' electronic properties. nih.gov While these studies showcase the application of QM and DFT in characterizing indazole-based compounds, specific calculations and results for this compound are not available in the surveyed literature.

In Silico Approaches for Rational Drug Design

In silico methods encompass a range of computational tools used in drug discovery to identify and optimize new drug candidates. These approaches include virtual screening, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore modeling, all of which contribute to a more rational and efficient drug design process.

The indazole-3-carboxamide scaffold has been a focus of rational drug design, leading to the development of potent and selective inhibitors for various protein targets. For example, a fragment-based screening approach was used to identify 1H-indazole-3-carboxamide derivatives as potential p21-activated kinase 1 (PAK1) inhibitors. nih.gov Structure-based drug design has also been employed to create novel indazole-based diarylurea derivatives targeting the c-kit receptor. researchgate.net While these examples underscore the utility of in silico approaches in the development of indazole-based drugs, studies specifically detailing the rational design of this compound were not identified.

Prediction and Analysis of Structure-Metabolism Relationships (SMRs)

Understanding a compound's metabolic fate is crucial in drug development. Structure-Metabolism Relationship (SMR) studies aim to correlate a molecule's chemical structure with its metabolic stability and the pathways by which it is metabolized. This can be investigated through experimental methods, often complemented by computational predictions.

Research into the metabolism of synthetic cannabinoid receptor agonists (SCRAs) bearing the indazole-3-carboxamide core has provided valuable insights into their biotransformation. mdpi.comnih.gov These studies have identified common metabolic pathways such as hydroxylation and hydrolysis. nih.gov For instance, the metabolism of ADB-BUTINACA, an indazole-3-carboxamide derivative, has been studied in human liver microsomes, revealing various phase I and phase II metabolites. nih.gov However, specific SMR analyses or metabolic predictions for this compound are not available in the reviewed literature.

Preclinical in Vitro and in Vivo Pharmacological Studies of 5 Amino 1h Indazole 3 Carboxamide Derivatives

In Vitro Biological Activity Assays (e.g., Cell-based Proliferation Assays, Enzyme Inhibition Assays)

The biological activity of 1H-indazole-3-carboxamide derivatives has been explored through various in vitro assays, revealing their potential as potent inhibitors of specific enzymes and modulators of cellular processes like proliferation and migration.

Enzyme Inhibition Assays: Derivatives of the 1H-indazole-3-carboxamide scaffold have demonstrated significant inhibitory activity against several protein kinases, which are crucial targets in oncology. In one study, a series of these derivatives were identified as potential inhibitors of p21-activated kinase 1 (PAK1), an enzyme linked to tumor progression. The representative compound, 30l , exhibited potent enzyme inhibition with an IC₅₀ value of 9.8 nM for PAK1. nih.gov This compound also showed high selectivity for PAK1 when tested against a panel of 29 other kinases. nih.gov

Further research into indazole derivatives has highlighted their activity against other kinases. For instance, 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivatives were identified as single-digit nanomolar inhibitors of tyrosine threonine kinase (TTK). nih.gov Additionally, certain 3-substituted 1H-indazoles have shown potent inhibitory activity against the IDO1 enzyme, with IC₅₀ values in the nanomolar range. nih.gov Other studies have described indazole-5-carboxamide derivatives as subnanomolar inhibitors of monoamine oxidase B (MAO-B). tandfonline.com

Cell-based Proliferation and Functional Assays: The anti-tumor potential of these compounds has been further investigated using cell-based assays. Compound 30l , the potent PAK1 inhibitor, was shown to significantly suppress the migration and invasion of MDA-MB-231 breast cancer cells. nih.gov

In a separate study, substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides were evaluated for their antiproliferative activity against a panel of 60 human tumor cell lines. nih.gov The most active compound in this series, 1c , inhibited the growth of various cancer cell lines with GI₅₀ values (concentration causing 50% growth inhibition) ranging from 0.041 to 33.6 μM. nih.gov It was particularly effective against colon and melanoma cell lines. nih.gov Further mechanistic studies in K562 leukemia cells revealed that compound 1c causes a significant increase of cells in the G0-G1 phase of the cell cycle. nih.gov

| Compound | Assay Type | Target/Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| 30l | Enzyme Inhibition | PAK1 | IC₅₀ | 9.8 nM | nih.gov |

| 30l | Cell-based Functional Assay | MDA-MB-231 cells | Significant suppression of migration and invasion | nih.gov | |

| 1c | Cell-based Proliferation Assay | NCI-60 Panel | GI₅₀ | 0.041 - 33.6 μM | nih.gov |

| 1c | Cell Cycle Analysis | K562 cells | Marked increase of cells in G0-G1 phase | nih.gov |

In Vitro Metabolism Studies (e.g., using Human Liver Microsomes and Hepatocytes)

Understanding the metabolic fate of drug candidates is critical for predicting their in vivo behavior. In vitro models, such as human liver microsomes (HLMs) and hepatocytes, are standard tools for these investigations. researchgate.net Studies on various indazole-3-carboxamide derivatives, particularly synthetic cannabinoids, have provided extensive data on their biotransformation.

Incubation of indazole-3-carboxamide derivatives with pooled human hepatocytes or HLMs has revealed several common biotransformation pathways. These metabolic reactions primarily involve Phase I modifications, with some compounds also undergoing Phase II conjugation.

The principal metabolic pathways identified for this class of compounds include:

Hydroxylation: This is a major metabolic route, often occurring on alkyl side chains, alicyclic rings (like a cyclohexylmethyl moiety), or the indazole core itself. nih.govnih.gov For example, the hydroxylation of ADB-BUTINACA occurs mainly on its butyl and tert-butyl side chains. nih.gov

Amide Hydrolysis: Cleavage of the amide bond is another significant pathway. diva-portal.orgnih.gov

Dehydrogenation and Carbonyl Formation: Hydroxylated metabolites can be further oxidized to form ketones or carboxylic acids. nih.govdiva-portal.orgnih.gov

Dihydrodiol Formation: For compounds containing an alkene moiety, such as MDMB-4en-PINACA, oxidation of the carbon-carbon double bond to form a dihydrodiol is a classic reaction. nih.gov

N-Dealkylation: Removal of alkyl groups attached to a nitrogen atom is also observed. mdpi.comresearchgate.net

Glucuronidation: This is a common Phase II reaction where a glucuronic acid moiety is attached to hydroxylated metabolites, increasing their water solubility for excretion. nih.govdiva-portal.orgnih.govmdpi.com

Metabolism studies of specific compounds have yielded detailed metabolite profiles. For instance, in vitro incubation of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA with human hepatocytes led to the identification of 10 and 9 metabolites, respectively. nih.gov Similarly, a study on MDMB-CHMINACA using HLMs identified 27 distinct Phase I metabolites. nih.gov

| Pathway | Description | Example Compounds | Reference |

|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group | ADB-BUTINACA, MDMB-CHMINACA | nih.govnih.gov |

| Amide Hydrolysis | Cleavage of the amide bond | ADB-P-5Br-INACA | diva-portal.orgnih.gov |

| Dehydrogenation | Removal of hydrogen, often following hydroxylation | ADB-P-5Br-INACA | diva-portal.orgnih.gov |

| Dihydrodiol Formation | Oxidation of a C=C double bond | MDMB-4en-PINACA, ADB-4en-P-5Br-INACA | nih.govdiva-portal.orgnih.gov |

| Glucuronidation | Conjugation with glucuronic acid (Phase II) | ADB-P-5Br-INACA | diva-portal.orgnih.gov |

Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. It is a key parameter derived from in vitro metabolism studies that helps in predicting in vivo hepatic clearance. For a range of indole (B1671886) and indazole-3-carboxamide synthetic cannabinoids, CLint values have been determined using pooled human liver microsomes (pHLM) and cryopreserved human hepatocytes (pHHeps).

These studies have shown that many of these compounds are rapidly cleared in vitro. The intrinsic clearance rates varied widely depending on the specific chemical structure.

In pHLM , CLint values ranged from 13.7 ± 4.06 mL/min/kg for (R)-AB-FUBINACA to 2944 ± 95.9 mL/min/kg for (S)-AMB-FUBINACA. nih.gov

In pHHeps , the range was from 110 ± 34.5 mL/min/kg for (S)-AB-FUBINACA to 3216 ± 607 mL/min/kg for (S)-AMB-FUBINACA. nih.gov

The structural features of the molecules significantly influence their clearance rates. For example, compounds with a labile methyl ester moiety tend to have faster clearance compared to those with a more stable valinamide head group. nih.gov

Pharmacokinetic Profiling (In Vitro and Predicted In Vivo)

In vitro pharmacokinetic profiling provides crucial data on a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For 5-amino-1H-indazole-3-carboxamide derivatives, key parameters such as metabolic stability and plasma protein binding have been characterized.

Metabolic stability refers to the susceptibility of a compound to biotransformation. It is often assessed by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time, typically expressed as a half-life (t₁/₂).

Derivatives of indazole-3-carboxamide exhibit a wide range of metabolic stability. Some compounds, such as (S)-AMB-FUBINACA , are cleared so rapidly in vitro that accurately calculating their half-life is challenging, indicating low metabolic stability. nih.gov The chemical structure, particularly the nature of the amide and ester moieties, is a primary determinant of this stability. mdpi.com It has been observed that the presence of a valinamide group can slow clearance and increase the metabolic half-life compared to derivatives containing a more easily hydrolyzed methyl ester. nih.gov

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein (AAG), significantly affects its distribution and availability to interact with its target. nih.gov Only the unbound fraction of a drug is considered pharmacologically active.

Studies on various indazole-3-carboxamide derivatives, particularly synthetic cannabinoid receptor agonists (SCRAs), have consistently shown that they are highly bound to plasma proteins. nih.gov Experimentally determined plasma protein binding (PPB) values for a range of these compounds were found to be between 88.9% and 99.5%. nih.govmdpi.com This high degree of binding is often related to the lipophilicity of the compounds. nih.gov Despite being rapidly metabolized in vitro, the high protein binding in vivo means that predicted hepatic clearance is much slower than the intrinsic clearance, which can lead to longer detection windows for these substances. mdpi.com

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| (R)-4F-MDMB-BINACA | Plasma Protein Binding | 88.9 ± 0.49% | mdpi.com |

| (S)-MDMB-FUBINACA | Plasma Protein Binding | 99.5 ± 0.08% | mdpi.com |

| (R)-AB-FUBINACA | Intrinsic Clearance (pHLM) | 13.7 ± 4.06 mL/min/kg | nih.gov |

| (S)-AMB-FUBINACA | Intrinsic Clearance (pHLM) | 2944 ± 95.9 mL/min/kg | nih.gov |

| (S)-AB-FUBINACA | Intrinsic Clearance (pHHeps) | 110 ± 34.5 mL/min/kg | nih.gov |

| (S)-AMB-FUBINACA | Intrinsic Clearance (pHHeps) | 3216 ± 607 mL/min/kg | nih.gov |

Preclinical In Vivo Studies in Animal Models

Preclinical in vivo studies in animal models are crucial for determining the pharmacological effects and potential for tolerance and dependence of new chemical entities. This section focuses on the in vivo evaluation of derivatives of this compound.

The in vivo pharmacological effects of this compound derivatives have been investigated in various animal models, revealing a range of activities, most notably cannabimimetic and anti-inflammatory effects.

A number of this compound derivatives, particularly synthetic cannabinoid receptor agonists (SCRAs), have been shown to produce cannabimimetic effects in mice. These effects are primarily mediated through the cannabinoid CB1 receptors nih.gov. Studies on derivatives such as AB-PINACA and AB-CHMINACA have demonstrated a classic profile of cannabinoid effects in tetrad tests, including locomotor suppression, antinociception, hypothermia, and catalepsy nih.gov.

In comparative studies, AB-CHMINACA was found to be 11- to 58-fold more potent than Δ⁹-THC, while AB-PINACA was 2- to 14-fold more potent across the four tetrad tests nih.gov. Specifically, AB-PINACA and AB-FUBINACA have been shown to induce dose-dependent hypothermia and bradycardia in rats researchgate.net. These hypothermic effects were reversed by a CB1 antagonist, confirming the involvement of this receptor researchgate.net. Furthermore, some indazole-carboxamide SCRAs, such as JWH-018 and 5F-AB-PINACA, have been observed to elicit convulsant effects in mice, an effect not seen with the partial CB1 receptor agonist THC doi.org.

| Compound | Pharmacological Effect | Animal Model | Key Findings |

|---|---|---|---|

| AB-PINACA | Cannabimimetic | Mice | Produced locomotor suppression, antinociception, hypothermia, and catalepsy. nih.gov 2- to 14-fold more potent than Δ⁹-THC. nih.gov |

| AB-CHMINACA | Cannabimimetic | Mice | Produced locomotor suppression, antinociception, hypothermia, and catalepsy. nih.gov 11- to 58-fold more potent than Δ⁹-THC. nih.gov |

| AB-FUBINACA | Cannabimimetic | Rats | Dose-dependently induced hypothermia and bradycardia. researchgate.net |

| 5F-AB-PINACA | Convulsant | Mice | Elicited convulsant effects mediated by CB1 receptors. doi.org |

Studies have also demonstrated the anti-inflammatory potential of 5-aminoindazole (B92378), a derivative of the core compound. In a carrageenan-induced hind paw edema model in rats, 5-aminoindazole exhibited significant, dose-dependent, and time-dependent inhibition of inflammation nih.govnih.govresearchgate.net. The maximum reduction in paw edema was observed at the fifth hour nih.govresearchgate.net. At a dose of 100 mg/kg, 5-aminoindazole produced a maximum inhibition of 83.09%, which was comparable to the effect of the standard anti-inflammatory drug diclofenac (84%) nih.gov. This suggests that the anti-inflammatory action may be a key pharmacological property of this class of compounds.

| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema |

|---|---|---|---|

| 5-Aminoindazole | 25 | 5 | 39.90 ± 0.36 |

| 50 | 5 | 60.09 ± 0.32 | |

| 100 | 5 | 83.09 ± 0.41 | |

| Diclofenac (Standard) | Not Specified | 5 | 84.50 |

Data presented as mean ± SEM. nih.gov

The potential for tolerance and dependence has been a key area of investigation for the indazole-carboxamide class of SCRAs.

Studies in mice have shown that tolerance to the pharmacological effects of some indazole-carboxamide SCRAs can develop upon repeated administration. For instance, incomplete tolerance to the hypothermic effects was observed in mice administered with 5F-AB-PINACA or 5F-ADB-PINACA, while AB-PINACA did not produce any tolerance to hypothermia proquest.com. In contrast, the first-generation SCRA, JWH-018, induced complete tolerance to its hypothermic effects proquest.com. Another study found that upon repeated administration, the tolerance to the hypothermic effects of AB-PINACA, 5F-AB-PINACA, and 5F-ADB-PINACA was significantly less than that of JWH-018 nih.gov. Furthermore, with repeated administration of convulsant doses of JWH-018 and 5F-AB-PINACA, the convulsant effects were progressively blunted, indicating the development of tolerance doi.org.

The dependence potential of indazole-carboxamide SCRAs has been assessed through antagonist-precipitated withdrawal studies in mice. The cannabinoid receptor antagonist rimonabant was used to elicit withdrawal signs, with front paw tremors being a key measure of dependence nih.govproquest.com. In these studies, rimonabant-precipitated front paw tremors were much less frequent in mice treated with 5F-AB-PINACA and 5F-ADB-PINACA compared to those treated with JWH-018 nih.gov. AB-PINACA produced an intermediate frequency of front paw tremors proquest.com. These findings suggest a decreased potential for withdrawal among the tested indazole-carboxamide SCRAs compared to earlier generations of synthetic cannabinoids nih.gov.

| Compound | Tolerance to Hypothermia | Rimonabant-Precipitated Front Paw Tremors (Withdrawal) |

|---|---|---|

| AB-PINACA | No tolerance observed. proquest.com | Intermediate frequency. proquest.com |

| 5F-AB-PINACA | Incomplete tolerance. proquest.com | Low frequency. nih.govproquest.com |

| 5F-ADB-PINACA | Incomplete tolerance. proquest.com | Low frequency. nih.govproquest.com |

| JWH-018 (Comparator) | Complete tolerance. proquest.com | Robust frequency. nih.govproquest.com |

Drug Discovery and Lead Optimization Strategies for 5 Amino 1h Indazole 3 Carboxamide Analogs

Hit-to-Lead Identification and Prioritization Methodologies

The journey from a preliminary "hit" to a viable "lead" compound is a critical phase in drug discovery. For structures related to 5-amino-1H-indazole-3-carboxamide, this process often begins with high-throughput screening to identify initial active compounds.

A notable example is the discovery of a novel series of 5-amino-1,2,3-triazole-4-carboxamides (ATC) as anti-parasitic agents against Trypanosoma cruzi, the causative agent of Chagas' disease. nih.gov The initial hits were identified through phenotypic high-content screening that evaluated the compounds' ability to inhibit the intracellular parasite in infected host cells. nih.gov This cell-based approach provides an immediate assessment of a compound's activity in a biologically relevant context.

Similarly, a hit-to-lead optimization process was applied to amino-carboxamide benzothiazoles as inhibitors of the lysine-specific demethylase enzyme (LSD1), a potential cancer therapy target. researchgate.net An initial hit was identified with an IC₅₀ value of 18.4 µM. researchgate.net The prioritization of this hit for further development was based on its validated mechanism of action and the potential for chemical modification to improve potency. researchgate.net Molecular docking studies are often employed at this stage to understand the potential binding modes of the hit compounds, helping to rationalize their activity and guide the design of more potent analogs. researchgate.net

The key methodologies in this phase include:

Phenotypic Screening: Assessing compound libraries in cell-based models to find molecules that produce a desired biological effect. nih.gov

Fragment-Based Screening: Identifying small, low-affinity chemical fragments that bind to the target, which are then grown or linked to create more potent leads. nih.gov

Computational Modeling: Using molecular docking and other in silico techniques to predict binding affinity and rationalize structure-activity relationships (SAR). researchgate.net

Lead Optimization Campaigns for Enhanced Activity and Selectivity

Once a promising lead compound is identified, lead optimization campaigns are initiated to enhance its desired properties, primarily potency against the intended target and selectivity over other related targets.

In the development of 1H-indazole-3-carboxamide derivatives as inhibitors of p21-activated kinase 1 (PAK1), a target in cancer, a detailed structure-activity relationship (SAR) analysis was crucial. nih.gov Researchers found that substituting an appropriate hydrophobic ring in the deep back pocket of the kinase and introducing a hydrophilic group into the bulk solvent region were critical for improving both inhibitory activity and selectivity. nih.gov This strategic modification led to the identification of a representative compound, 30l , which exhibited excellent enzyme inhibition (PAK1 IC₅₀ = 9.8 nM) and high selectivity against a panel of 29 other kinases. nih.gov

Another study focused on discovering new 1H-indazole-3-carboxamide derivatives as selective serotonin (B10506) 4 receptor (5-HT₄R) ligands. nih.gov The primary challenge was the lack of selectivity of previous ligands, which led to safety concerns. nih.gov The optimization campaign successfully developed molecules with high selectivity over the serotonin 2A receptor and the hERG potassium ion channel, a common source of cardiac toxicity. nih.gov This work identified potent and selective 5-HT₄R antagonists with favorable in vitro pharmacokinetic profiles. nih.gov

The optimization of a series of 5-amino-1,2,3-triazole-4-carboxamides involved systematic modifications to improve potency, which ultimately led to significant suppression of parasite burden in a mouse model of Chagas' disease. nih.gov

Table 1: Examples of Lead Optimization for Indazole Analogs

| Lead Series | Target | Optimization Strategy | Outcome | Reference |

|---|---|---|---|---|

| 1H-indazole-3-carboxamides | PAK1 | Substitution of hydrophobic and hydrophilic groups based on SAR analysis. | Compound 30l with PAK1 IC₅₀ = 9.8 nM and high kinase selectivity. | nih.gov |

| N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamides | 5-HT₄ Receptor | Modification to improve selectivity against 5-HT2A receptor and hERG channel. | Identified potent and selective antagonists (e.g., 11ab , 12g ) with good in vitro PK properties. | nih.gov |

| 5-amino-1,2,3-triazole-4-carboxamides | Trypanosoma cruzi | Systematic modifications to improve potency, solubility, and metabolic stability. | Promising compounds that significantly suppressed parasite burden in vivo. | nih.gov |

Scaffold Hopping Approaches in Indazole Derivative Design

Scaffold hopping is a powerful medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of the original lead. This approach involves replacing the core molecular framework (scaffold) with a different one while preserving the key pharmacophoric features responsible for target interaction.

A successful application of this strategy involved hopping from an indole (B1671886) scaffold to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2 for cancer therapy. rsc.org Beginning with a known indole-based compound that was a potent MCL-1 inhibitor, researchers replaced the indole core with an indazole ring. rsc.org This led to the discovery of a novel N2-substituted, indazole-3-carboxylic acid lead, which, after further optimization, resulted in compounds with improved dual inhibition of both MCL-1 and BCL-2, with minimal activity against the related BCL-xL protein. rsc.org

Scaffold hopping can also be used to modify the physicochemical and pharmacological properties of a molecule. researchgate.net By replacing a core structure, chemists can navigate away from known intellectual property, improve synthetic accessibility, or enhance drug-like properties. researchgate.netnih.gov The strategy often utilizes fragment-based or de novo design approaches to conceptualize new scaffolds that can be ranked by their predicted binding affinity. researchgate.net

Design and Development of Novel Indazole-Based Chemical Scaffolds

The inherent versatility of the indazole core makes it an excellent starting point for the design and development of novel chemical scaffolds. nih.gov The direct functionalization of this privileged heterocycle allows for the efficient and site-selective creation of compound libraries to explore druglike chemical space. acs.org

One approach involves molecular hybridization, where structural motifs from different active compounds are combined. A series of 3,5-disubstituted indazole derivatives were constructed using this strategy. nih.gov By introducing different substituted aromatic groups at the C-5 position via Suzuki coupling, researchers aimed to explore interactions with multiple kinase targets, leading to a compound (6o ) with promising inhibitory effects against a chronic myeloid leukemia cell line. nih.gov

The 1H-indazole-3-carboxamide scaffold itself has been identified as a potent framework for PAK1 inhibitors. nih.gov Further exploration has led to the investigation of thiazolyl-indazole derivatives as potential scaffolds for inhibiting the main protease (MPro) of SARS-CoV-2. researchgate.net The rationale is based on the known pharmacological benefits of both thiazole- and indazole-containing compounds. researchgate.net These efforts highlight the continuous development of new chemical entities built upon the foundational indazole structure to address a wide range of diseases. nih.gov

Strategies for Modulating and Improving Pharmacokinetic Profiles (e.g., ADME improvement)

A compound's efficacy is dependent not only on its potency but also on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). A significant part of lead optimization is dedicated to improving these properties to ensure the drug can reach its target in sufficient concentrations and for an adequate duration.

In the optimization of 5-amino-1,2,3-triazole-4-carboxamides, a key goal was to improve oral exposure. nih.gov Researchers successfully enhanced both aqueous solubility and metabolic stability, which are critical for oral bioavailability. nih.gov This campaign also focused on mitigating potential liabilities, such as Ames mutagenicity and hERG channel inhibition, to produce safer lead candidates. nih.gov

A lead optimization study of benzoxazolone carboxamides as acid ceramidase inhibitors aimed to identify a compound with improved physicochemical and pharmacokinetic profiles suitable for oral administration and central nervous system (CNS) penetration. nih.gov The effort led to the discovery of a lead candidate (22m ) with enhanced oral bioavailability and excellent distribution to the CNS, demonstrating target engagement in animal models. nih.gov

Table 2: Strategies for ADME Improvement in Indazole-Related Analogs

| Compound Series | ADME Goal | Strategy | Result | Reference |

|---|---|---|---|---|

| 5-amino-1,2,3-triazole-4-carboxamides | Improve oral exposure | Enhanced aqueous solubility and metabolic stability. | Significant improvements in oral exposure and mitigation of Ames/hERG liability. | nih.gov |

| Benzoxazolone carboxamides | Improve oral bioavailability and CNS penetration | Focused SAR study to optimize physicochemical properties. | Lead candidate (22m ) with improved oral bioavailability and excellent CNS distribution. | nih.gov |

| 1H-indazole-3-carboxamide derivatives | Improve selectivity and safety | Screening to avoid off-target effects (e.g., hERG channel). | Identified potent antagonists with good in vitro PK properties and low risk of hERG toxicity. | nih.govnih.gov |

Future Directions and Research Perspectives

Exploration of Novel Therapeutic Indications and Undiscovered Biological Targets

The indazole core is a privileged scaffold in medicinal chemistry, and derivatives of 5-amino-1H-indazole-3-carboxamide are being investigated for a range of new therapeutic applications. While its role as a precursor for potent inhibitors is established, ongoing research aims to identify novel biological targets and expand its therapeutic reach.

Recent studies have highlighted the potential of indazole-3-carboxamide derivatives in antiviral therapy. For instance, N-arylindazole-3-carboxamide derivatives, synthesized from an anti-MERS-CoV hit compound, have demonstrated potent inhibitory activities against SARS-CoV-2. nih.gov One particular compound, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, exhibited a strong inhibitory effect with an EC50 of 0.69 µM, alongside low cytotoxicity and favorable in vitro pharmacokinetic profiles, marking it as a promising template for developing new anti-coronavirus agents. nih.gov

Furthermore, the indazole scaffold is being explored for its anticancer properties by targeting various kinases and cellular pathways. Research into 1H-indazole-3-carboxamide derivatives has led to the discovery of potent and selective p21-activated kinase 1 (PAK1) inhibitors. nih.gov One such derivative demonstrated excellent enzyme inhibition with an IC50 of 9.8 nM and high selectivity, significantly suppressing tumor cell migration and invasion. nih.gov This suggests that the this compound backbone could be modified to develop new anticancer agents targeting metastasis.

The versatility of the indazole scaffold is also evident in its application against parasitic diseases. Novel indazole derivatives have shown promise in treating murine cutaneous leishmaniasis, a neglected tropical disease. mdpi.com This opens up a new avenue for the development of easy-to-administer oral or topical formulations for this and other parasitic infections.

Additionally, cannabimimetic indazole derivatives have been identified, indicating the scaffold's interaction with the cannabinoid receptors. researchgate.net While these were found in illicit products, this discovery points towards the potential for designing novel modulators of the endocannabinoid system for various therapeutic purposes, provided that selectivity and safety can be achieved.